molecular formula C21H26N6O2 B2732779 7-benzyl-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 878430-99-0

7-benzyl-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2732779
CAS No.: 878430-99-0
M. Wt: 394.479
InChI Key: DISVCXGITZUZQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-benzyl-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-benzyl-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The starting materials often include purine derivatives and piperazine. Key steps may involve:

  • Alkylation reactions to introduce the benzyl and methyl groups.
  • N-alkylation of piperazine with 2-methylallyl halides.
  • Coupling reactions to attach the piperazine moiety to the purine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

  • Use of high-pressure reactors for certain steps.
  • Implementation of continuous flow chemistry for scalability.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl or allyl groups.

    Reduction: Reduction reactions could target the imidazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the benzyl or piperazine groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like sodium azide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

This compound could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.

    Receptor Modulation: Acting as an agonist or antagonist at a receptor site.

    Signal Transduction: Interfering with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in respiratory therapies.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer.

Uniqueness

“7-benzyl-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other purine derivatives.

Properties

IUPAC Name

7-benzyl-3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-15(2)13-25-9-11-26(12-10-25)20-22-18-17(19(28)23-21(29)24(18)3)27(20)14-16-7-5-4-6-8-16/h4-8H,1,9-14H2,2-3H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISVCXGITZUZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.